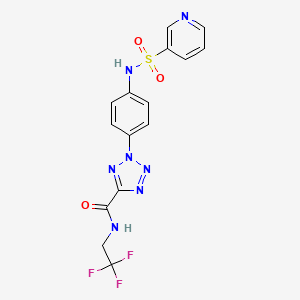

rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

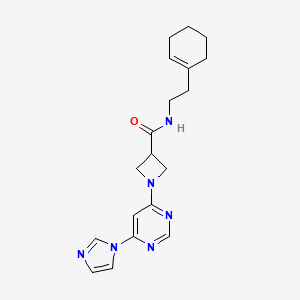

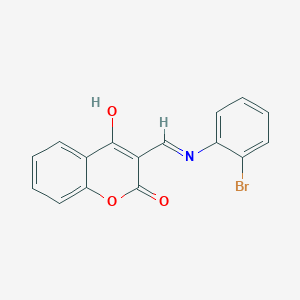

Rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid, commonly known as DMAPC, is a cyclopropanecarboxylic acid derivative with potential applications in the fields of synthetic organic chemistry and biochemistry. DMAPC is a chiral molecule with two enantiomers, (1R,2R)-DMAPC and (1S,2S)-DMAPC, and is a valuable tool for asymmetric synthesis. It is a versatile reagent used in the synthesis of a wide range of compounds, including amino acids, peptides, and natural products, as well as in the synthesis of chiral drugs.

Wissenschaftliche Forschungsanwendungen

Synthesis and Photophysical Properties

A study by Salassa et al. (2008) focuses on the synthesis of new Re(CO)3Cl complexes with ligands containing dimethylaminophenyl groups, similar in structure to the compound . The photophysical properties of these complexes were investigated, showing how the presence of a dimethylamino group can influence the charge-transfer character and emission properties of the molecules. This research highlights the compound's relevance in the development of materials with specific optical properties, such as dual emission and charge transfer capabilities, which could be useful in photovoltaic devices or sensors (Salassa et al., 2008).

Biological Activity

Tian et al. (2009) have shown the biological activity of cyclopropanecarboxylic acid derivatives, including those similar to the compound of interest. Their study synthesized new thiourea derivatives and evaluated their herbicidal and fungicidal activities. This research indicates the potential of such compounds in agricultural applications, providing a basis for the development of new herbicides and fungicides with improved efficacy and safety profiles (Tian et al., 2009).

Pharmaceutical Applications

The synthesis and characterization of novel compounds with the cyclopropane carboxylic acid moiety have implications for pharmaceutical research. For instance, the study of retinoic acid analogues for their effects on leukemia cells demonstrates the therapeutic potential of structurally related compounds. These analogues have shown activity in inhibiting aberrant myeloid colony growth and differentiating APL cells, suggesting their utility in leukemia treatment (Muccio et al., 1998).

Chemical Synthesis and Characterization

Research on cyclopropanes and their derivatives, including those related to the compound , contributes to the broader understanding of chemical synthesis and characterization techniques. Studies have described the synthesis of glycosyl esters of cyclopropane carboxylic acid, showcasing methods for producing compounds with potential biological activity and applications in drug discovery and sustainable material development (Li Tian, 2009).

Eigenschaften

IUPAC Name |

(1R,2R)-2-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,7H2,1-2H3,(H,14,15)/t10-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUZAKABMZMHAH-WDEREUQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2932302.png)

![4-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2932305.png)

![Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-3-yl]amino]acetate](/img/structure/B2932319.png)